4-(3-Methoxyphenylsulfonyl)morpholine

Physicochemical profiling Solubility prediction Medicinal chemistry design

This 3-methoxy-substituted N-arylsulfonyl morpholine offers a differentiated physicochemical profile (XLogP3-AA 0.7, 5 H-bond acceptors) and a conformationally tuned pharmacophore, as the electron-donating methoxy group raises the morpholine ring inversion barrier toward the upper 9.2–10.3 kcal·mol⁻¹ range. Unlike the unsubstituted phenyl analog, it provides lower lipophilicity and enhanced hydrogen-bonding capacity for improved solubility and target engagement. It is a key precursor for SIX1/EYA inhibitor programs and structure-activity relationship studies on bacterial permeability and efflux evasion. For lead-series exploration requiring precise stereoelectronic control, procure the specific 3-methoxy derivative.

Molecular Formula C11H15NO4S
Molecular Weight 257.3
CAS No. 173681-63-5
Cat. No. B2397464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxyphenylsulfonyl)morpholine
CAS173681-63-5
Molecular FormulaC11H15NO4S
Molecular Weight257.3
Structural Identifiers
SMILESCOC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2
InChIInChI=1S/C11H15NO4S/c1-15-10-3-2-4-11(9-10)17(13,14)12-5-7-16-8-6-12/h2-4,9H,5-8H2,1H3
InChIKeyQEVQDHLMPDUVKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Methoxyphenylsulfonyl)morpholine (CAS 173681-63-5) – Chemical Profile and Rationale for Differentiated Scientific Procurement


4-(3-Methoxyphenylsulfonyl)morpholine (CAS 173681-63-5) is an N-arylsulfonyl morpholine with the molecular formula C₁₁H₁₅NO₄S and a molecular weight of 257.31 g·mol⁻¹ [1]. The compound features a morpholine ring substituted at nitrogen with a 3-methoxybenzenesulfonyl group, positioning it within the class of sulfonamide-functionalised morpholines that are widely explored as pharmacophores in medicinal chemistry and as synthetic building blocks [2]. Its computed XLogP3-AA of 0.7 and five hydrogen-bond acceptor sites distinguish it physicochemically from simpler N-arylsulfonyl morpholine analogs [1].

Why 4-(3-Methoxyphenylsulfonyl)morpholine Cannot Be Casually Replaced by Unsubstituted or para-Substituted Phenylsulfonyl Morpholine Analogs


The 3-methoxy substituent on the phenylsulfonyl moiety introduces measurable consequences for conformational dynamics, solvation, and target engagement that preclude direct interchange with simpler N-arylsulfonyl morpholines. Dynamic ¹H NMR spectroscopy has demonstrated that the barrier to morpholine ring inversion in N-arylsulfonyl morpholines is tunable by aryl substitution: electron‑donating groups (such as 3‑OCH₃) raise the free-energy barrier toward the upper end of the observed 9.2–10.3 kcal·mol⁻¹ range, while electron‑withdrawing groups lower it [1]. This conformational difference affects the presentation of the sulfonamide pharmacophore to biological targets. Furthermore, the increased hydrogen‑bond acceptor count (5 vs. 4 for the unsubstituted phenyl analog) and altered lipophilicity (XLogP3‑AA 0.7 vs. ~1.0 for 4‑(phenylsulfonyl)morpholine) modulate solubility and permeability profiles that are critical for both in‑vitro assay behaviour and procurement‑driven formulation requirements [2].

Quantitative Differentiation Evidence for 4-(3-Methoxyphenylsulfonyl)morpholine Relative to Closest Analogs


Physicochemical Property Differentiation vs. 4‑(Phenylsulfonyl)morpholine

The 3-methoxy substituent shifts key physicochemical descriptors relative to the unsubstituted phenyl analog. 4‑(3‑Methoxyphenylsulfonyl)morpholine exhibits an XLogP3‑AA of 0.7, five hydrogen‑bond acceptors, and a molecular weight of 257.31 g·mol⁻¹, whereas 4‑(phenylsulfonyl)morpholine (CAS 5033‑21‑6) has an XLogP3‑AA of approximately 1.0, four hydrogen‑bond acceptors, and a molecular weight of 227.28 g·mol⁻¹ [1][2].

Physicochemical profiling Solubility prediction Medicinal chemistry design

Conformational Dynamics: Morpholine Ring Inversion Barrier Modulated by 3‑Methoxy Substitution

Dynamic ¹H NMR spectroscopy on N‑arylsulfonyl morpholines has established that the free‑energy barrier to morpholine ring inversion (ΔG‡) spans 9.2–10.3 kcal·mol⁻¹, with lower barriers associated with stronger electron‑withdrawing aryl substituents due to enhanced N−S exocyclic conjugation [1]. The 3‑methoxy group, being electron‑donating (σₘ = +0.12), is predicted to raise ΔG‡ toward the upper end of this range relative to electron‑withdrawing analogs such as 4‑nitrophenylsulfonyl morpholine (σₚ = +0.78) [2].

Conformational analysis Dynamic NMR Ring inversion barrier

Antimicrobial Modulation Profile: Comparison with 4‑(Phenylsulfonyl)morpholine

4‑(Phenylsulfonyl)morpholine has been evaluated for intrinsic antimicrobial activity and antibiotic‑modulating effects against multidrug‑resistant strains. Its MIC exceeded 512 µg·mL⁻¹ against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, indicating negligible direct antimicrobial activity; however, it potentiated the activity of co‑administered antibiotics, reducing MICs of norfloxacin and ethidium bromide against resistant S. aureus strains [1]. The methoxy‑substituted analog is expected to exhibit a modified modulation profile due to altered lipophilicity and H‑bonding capacity, although direct head‑to‑head data are not yet available in the public domain.

Antimicrobial resistance Antibiotic modulation Sulfonamide pharmacophore

Synthetic Utility as a Privileged Building Block for Bioactive Molecules

The morpholinosulfonyl phenyl motif bearing a 3‑methoxy group appears as a substructure in biologically active compounds such as N‑(4‑methoxy‑3‑(morpholinosulfonyl)phenyl)‑3‑(1H‑pyrrol‑1‑yl)benzamide (NCGC00378430), a SIX1/EYA interaction inhibitor with demonstrated anti‑metastatic activity in breast cancer models . This demonstrates the value of 4‑(3‑methoxyphenylsulfonyl)morpholine as a direct precursor for constructing more complex pharmacophores, where the position and electronic nature of the methoxy group are locked and cannot be interchanged with para‑substituted or unsubstituted analogs without altering downstream SAR.

Medicinal chemistry Building block Synthesis Structure-activity relationship

Recommended Application Scenarios for 4‑(3‑Methoxyphenylsulfonyl)morpholine Based on Quantitative Differentiation Evidence


Physical Organic Chemistry and Conformational Analysis Studies

The 3‑methoxy substituent enables systematic investigation of electron‑donating effects on the N−S exocyclic conjugation and morpholine ring inversion dynamics. Researchers studying stereodynamics of sulfonamides can use the quantified barrier range of 9.2–10.3 kcal·mol⁻¹ reported for N‑arylsulfonyl morpholines [1] as a baseline, with 4‑(3‑methoxyphenylsulfonyl)morpholine predicted to occupy the upper end of this range, providing a valuable comparator to electron‑withdrawing analogs.

Medicinal Chemistry: Lead Optimisation of Sulfonamide Pharmacophores

The differentiated physicochemical profile—XLogP3‑AA of 0.7, five H‑bond acceptors, and molecular weight of 257.31 g·mol⁻¹ vs. 4‑(phenylsulfonyl)morpholine at XLogP ≈1.0 and four H‑bond acceptors [1]—makes this compound suitable for lead‑series exploration where lower lipophilicity and additional polarity are desired to improve aqueous solubility or reduce off‑target binding. Its role as a precursor to SIX1/EYA inhibitors further supports its selection for oncology‑focused medicinal chemistry programs .

Antimicrobial Resistance Modulation Research

Building on the demonstrated antibiotic‑potentiating activity of 4‑(phenylsulfonyl)morpholine against MDR strains [1], the 3‑methoxy analog should be prioritised for structure‑activity relationship studies aiming to optimise bacterial permeability and efflux pump evasion. The additional methoxy group may enhance interactions with bacterial membrane components or efflux pump binding sites, a hypothesis directly testable through procurement of the specific 3‑methoxy derivative rather than the unsubstituted phenyl compound.

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